(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
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Overview
Description
“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide” is a synthetic compound with the molecular formula C18H17ClN2O3S . It belongs to the class of benzothiazole derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring attached to a benzamide group via a double bond . The benzothiazole ring contains a sulfur and a nitrogen atom, and the benzamide group has two methoxy (-OCH3) substituents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 376.9 g/mol . It has a complexity of 507 and a topological polar surface area of 76.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Antitumor Applications
The benzothiazole and benzamide derivatives have been extensively studied for their antitumor properties. A study by Aly et al. (2010) explored thieno[2,3‐d]pyrimidines derivatives as potential antitumor and antioxidant agents, indicating that structural analogs could show significant inhibition against Hep-G2 cell growth. Similarly, Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones, investigating their probable anticancer activity across various cancer cell lines, including C6, A549, MCF-7, and HT-29. These studies suggest that modifications on the benzothiazole and benzamide frameworks can enhance antitumor efficacy, making "(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide" a compound of interest for cancer research (Aly et al., 2010), (Osmaniye et al., 2018).
Antimicrobial Applications
Compounds incorporating thiazole and benzamide moieties have also demonstrated promising antimicrobial properties. Desai et al. (2013) and Spoorthy et al. (2021) synthesized and evaluated the antimicrobial activity of benzothiazole derivatives, presenting significant efficacy against various bacterial and fungal strains. This indicates the potential of "this compound" in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Desai et al., 2013), (Spoorthy et al., 2021).
Future Directions
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-4-21-15-6-5-12(19)9-16(15)25-18(21)20-17(22)11-7-13(23-2)10-14(8-11)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBPSRZMNKLJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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